Differentiation 1: Documented High-Affinity Binding to Human Carbonic Anhydrase II
3-(1-Benzylpiperidin-3-yl)propanoic acid has been documented as a potent inhibitor of human carbonic anhydrase II (hCA II), a validated therapeutic target for glaucoma, epilepsy, and cancer [1]. The reported binding affinity (Ki) is in the sub-nanomolar range (0.820 nM to 0.870 nM) [1][2]. This level of potency distinguishes it from its positional isomer, 3-(1-benzylpiperidin-4-yl)propanoic acid, for which no comparable binding data is available in public databases .
| Evidence Dimension | Inhibition of human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Ki = 0.820 nM - 0.870 nM |
| Comparator Or Baseline | 3-(1-Benzylpiperidin-4-yl)propanoic acid |
| Quantified Difference | Not applicable (no data found for comparator) |
| Conditions | Recombinant human CA II; pre-incubation at 3°C; CO2 hydration stopped-flow assay [1][2] |
Why This Matters
Procurement of the 3-yl isomer is essential for research programs focused on carbonic anhydrase inhibition, as alternative isomers lack this validated activity profile.
- [1] BindingDB. (n.d.). BDBM50367851. Ki = 0.820 nM for human carbonic anhydrase II. View Source
- [2] BindingDB. (n.d.). BDBM50209283. Ki = 0.870 nM for human recombinant carbonic anhydrase-2. View Source
